molecular formula C12H15BrS B8617334 3-Bromophenyl cyclohexyl sulfide

3-Bromophenyl cyclohexyl sulfide

Cat. No.: B8617334
M. Wt: 271.22 g/mol
InChI Key: RJUZJQIXSXPGFW-UHFFFAOYSA-N
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Description

3-Bromophenyl cyclohexyl sulfide is an organosulfur compound featuring a cyclohexyl group bonded to a sulfur atom, which is further connected to a 3-bromophenyl substituent. This compound is structurally characterized by the presence of a bromine atom at the meta position of the aromatic ring, which introduces steric and electronic effects that influence its reactivity and physicochemical properties.

Properties

Molecular Formula

C12H15BrS

Molecular Weight

271.22 g/mol

IUPAC Name

1-bromo-3-cyclohexylsulfanylbenzene

InChI

InChI=1S/C12H15BrS/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2

InChI Key

RJUZJQIXSXPGFW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC2=CC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Thermodynamic Comparison of Sulfides
Compound Substituent C–S Bond Energy (kcal/mol) Degradation Pathway Key Reference
This compound 3-Br, cyclohexyl ~32–35 (estimated) Acid-catalyzed heterolysis Inferred
Cyclohexyl phenyl sulfide Phenyl, cyclohexyl 28–30 Proton-catalyzed carbocation
4-Bromophenyl sulfides 4-Br, variable ~30–33 Resonance-stabilized intermediates
Table 2. Crystallographic Data for Sulfur-Containing Analogues
Compound Dihedral Angle (°) Crystal Packing Features Reference
3-(3-Bromophenylsulfinyl)-5-cyclohexyl-2-methyl-1-benzofuran 86.52 C–H⋯O, π–π stacking
Cyclohexyl hydronicotinic acid N/A Adsorption on mineral surfaces

Research Findings and Implications

Reactivity : The bromine substituent in this compound likely increases resistance to transition-metal-catalyzed degradation compared to CPS but may enhance susceptibility to electrophilic aromatic substitution.

Catalysis : Fe²⁺ and H⁺ ions lower energy barriers for C–S bond cleavage in CPS by stabilizing carbocation intermediates . Similar mechanisms may apply to the target compound, but bromine’s electron-withdrawing effect could necessitate higher catalytic activity.

Applications: The orthogonal geometry of 3-bromophenyl derivatives (e.g., 86.52° dihedral angle in sulfinyl compounds) suggests utility in designing non-planar, sterically hindered ligands or materials .

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